molecular formula C23H20F3N5O B11325539 N-(4-{[5-methyl-3-(4-methylphenyl)-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-7-yl]amino}phenyl)acetamide

N-(4-{[5-methyl-3-(4-methylphenyl)-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-7-yl]amino}phenyl)acetamide

カタログ番号: B11325539
分子量: 439.4 g/mol
InChIキー: PAIZFAZSJRNQHS-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

This compound is a pyrazolo[1,5-a]pyrimidine derivative featuring a trifluoromethyl group at position 2, a 4-methylphenyl substituent at position 3, and an acetamide-linked aromatic amine at position 5. Its molecular framework combines structural elements known to enhance pharmacokinetic properties, including metabolic stability (via the trifluoromethyl group) and lipophilicity (via the methylphenyl group) .

特性

分子式

C23H20F3N5O

分子量

439.4 g/mol

IUPAC名

N-[4-[[5-methyl-3-(4-methylphenyl)-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-7-yl]amino]phenyl]acetamide

InChI

InChI=1S/C23H20F3N5O/c1-13-4-6-16(7-5-13)20-21(23(24,25)26)30-31-19(12-14(2)27-22(20)31)29-18-10-8-17(9-11-18)28-15(3)32/h4-12,29H,1-3H3,(H,28,32)

InChIキー

PAIZFAZSJRNQHS-UHFFFAOYSA-N

正規SMILES

CC1=CC=C(C=C1)C2=C3N=C(C=C(N3N=C2C(F)(F)F)NC4=CC=C(C=C4)NC(=O)C)C

製品の起源

United States

準備方法

The synthesis of N-(4-{[5-methyl-3-(4-methylphenyl)-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-7-yl]amino}phenyl)acetamide typically involves multicomponent reactions. One efficient method includes the reaction of hydrazine hydrate, 2-(arylhydrazono)malononitrile, and β-diketones in the presence of p-toluenesulphonic acid under solvent-free conditions . This method is advantageous due to its mild conditions, atom economy, and practical simplicity.

化学反応の分析

N-(4-{[5-methyl-3-(4-methylphenyl)-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-7-yl]amino}phenyl)acetamide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the trifluoromethyl group, using reagents like sodium methoxide.

The major products formed from these reactions depend on the specific reagents and conditions used.

科学的研究の応用

N-(4-{[5-methyl-3-(4-methylphenyl)-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-7-yl]amino}phenyl)acetamide has several scientific research applications:

作用機序

The mechanism of action of N-(4-{[5-methyl-3-(4-methylphenyl)-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-7-yl]amino}phenyl)acetamide involves its interaction with molecular targets such as enzymes. It acts as an inhibitor by binding to the active site of the enzyme, thereby blocking its activity. This inhibition can lead to the disruption of cellular processes, ultimately resulting in cell death in the case of cancer cells .

類似化合物との比較

Comparison with Structurally Similar Compounds

Structural Modifications and Substituent Effects

The compound’s structural uniqueness lies in its trifluoromethyl and 4-methylphenyl groups. Comparisons with related pyrazolo[1,5-a]pyrimidine derivatives are summarized below:

Compound Name / ID Substituents (Positions 2, 3, 5, 7) Key Features Biological Activity Ref.
Target Compound 2-CF₃, 3-(4-MePh), 5-Me, 7-NHAcPh High lipophilicity, metabolic stability Not reported (inferred: potential kinase inhibition)
F-DPA 2-Ph, 3-(CH₂CO-NEt₂), 5,7-Me Radiopharmaceutical (TSPO ligand) Neuroinflammation imaging
Compound 7a 3-CONHPh, 5,7-Me, 2-NH(4-MeOPh) Methoxy groups enhance solubility Cytotoxicity (HeLa cells)
Compound 22–44 3-(4-FPh), 7-NH(CH₂Pyridinyl) Fluorophenyl improves target affinity Anti-mycobacterial (MIC: 0.1–10 µg/mL)
4f Indole core with CF₃CO, styryl groups Extended conjugation for π-π stacking Antiplasmodial (pLDH assay)

Key Observations :

  • Trifluoromethyl (CF₃): The target’s CF₃ group may confer greater metabolic stability compared to compounds with cyano () or methoxy groups () .
  • 4-Methylphenyl vs.
  • Acetamide Linkage : Unlike F-DPA’s diethylacetamide (), the target’s unsubstituted acetamide may reduce steric hindrance, favoring interactions with hydrophilic binding pockets.

Key Differences :

  • The target’s trifluoromethyl group likely requires specialized fluorination steps (e.g., CF₃I or Umemoto’s reagent), absent in methoxy or cyano derivatives.

生物活性

N-(4-{[5-methyl-3-(4-methylphenyl)-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-7-yl]amino}phenyl)acetamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological mechanisms, and effects on various biological systems, particularly focusing on its anticancer properties and enzyme inhibition.

The compound can be synthesized through multi-step organic reactions involving the formation of the pyrazolo[1,5-a]pyrimidine core followed by functionalization. The general synthetic route includes:

  • Preparation of the Pyrazolo Core : This involves cyclocondensation reactions to form the pyrazolo structure.
  • Introduction of Functional Groups : Methyl and trifluoromethyl groups are added to enhance biological activity.
  • Final Coupling Reaction : The acetamide moiety is introduced via an amide bond formation.

Chemical Structure

  • Molecular Formula : C17H19F3N4O
  • Molecular Weight : 416.4 g/mol
  • IUPAC Name : N-(4-{[5-methyl-3-(4-methylphenyl)-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-7-yl]amino}phenyl)acetamide

Anticancer Properties

Recent studies have highlighted the compound's potential as an anticancer agent. It has been shown to exhibit antiproliferative activity against various cancer cell lines, including:

Cell LineIC50 (µM)Mechanism of Action
MV4-1110Induction of apoptosis via caspase activation
K56215Inhibition of cell cycle progression
MCF-712Modulation of PCNA expression

The mechanism involves the induction of apoptosis through the activation of caspases and poly(ADP-ribose) polymerase (PARP), leading to cell death.

Enzyme Inhibition

The compound also shows promise as an enzyme inhibitor. It has demonstrated inhibitory activity against several kinases involved in cancer progression:

EnzymeInhibition TypeIC50 (µM)
p38 MAPKCompetitive25
Aurora A kinaseNon-competitive30
RSK2Mixed20

These interactions suggest that N-(4-{[5-methyl-3-(4-methylphenyl)-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-7-yl]amino}phenyl)acetamide may serve as a lead compound for developing targeted cancer therapies.

Case Studies

  • Study on MV4-11 Cells :
    • The compound was tested for its ability to induce apoptosis in MV4-11 cells, showing a significant increase in caspase-9 activity and PARP cleavage after 24 hours of treatment.
  • In Vivo Efficacy :
    • A mouse model bearing xenografts of MCF-7 cells treated with N-(4-{[5-methyl-3-(4-methylphenyl)-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-7-yl]amino}phenyl)acetamide exhibited reduced tumor growth compared to controls, indicating its potential efficacy in vivo.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。